Cyclopentanone (1-13C)

Description

The exact mass of the compound Cyclopentanone (1-13C) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentanone (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanone (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

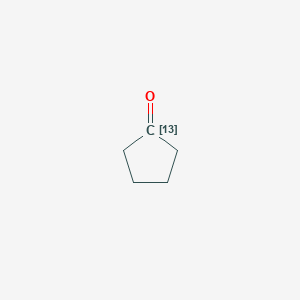

Molecular Formula |

C5H8O |

|---|---|

Molecular Weight |

85.11 g/mol |

IUPAC Name |

(113C)cyclopentanone |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i5+1 |

InChI Key |

BGTOWKSIORTVQH-HOSYLAQJSA-N |

SMILES |

C1CCC(=O)C1 |

Isomeric SMILES |

C1CC[13C](=O)C1 |

Canonical SMILES |

C1CCC(=O)C1 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cyclopentanone (1-¹³C)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the synthesis and purification of Cyclopentanone (1-¹³C), a valuable isotopically labeled compound. The strategic incorporation of a ¹³C isotope at the carbonyl position enables researchers to employ powerful analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses. This document offers a detailed synthetic pathway, step-by-step experimental protocols, purification techniques, and methods for structural and isotopic verification, presented with the clarity and rigor required for practical application in a research and development setting.

Introduction: The Significance of ¹³C-Labeled Carbonyls

Stable isotope labeling is a cornerstone of modern chemical and biomedical research.[1] The introduction of a ¹³C atom into a molecule provides a non-radioactive probe to trace metabolic pathways, elucidate reaction mechanisms, and quantify endogenous compounds.[2] Cyclopentanone (1-¹³C), with its labeled carbonyl carbon, is a particularly useful synthon and analytical tool. The distinct chemical shift of the ¹³C-labeled carbonyl in NMR spectroscopy and the predictable mass shift in mass spectrometry allow for unambiguous tracking and quantification in complex biological matrices.

Proposed Synthetic Pathway: A Multi-Step Approach

A robust and scientifically sound approach to the synthesis of Cyclopentanone (1-¹³C) involves a multi-step sequence commencing with a commercially available ¹³C-labeled precursor. The chosen pathway emphasizes established, high-yielding reactions to maximize the incorporation of the expensive isotope. The overall strategy involves the synthesis of a ¹³C-labeled adipic acid derivative, followed by an intramolecular cyclization via Dieckmann condensation, and subsequent decarboxylation to yield the target molecule.

K13CN [label="Potassium Cyanide\n(K¹³CN)"]; Butane [label="1,4-Dibromobutane"]; Adiponitrile [label="Adiponitrile\n(1,6-¹³C₂)"]; Adipic_Acid [label="Adipic Acid\n(1,6-¹³C₂)"]; Diethyl_Adipate [label="Diethyl Adipate\n(1,6-¹³C₂)"]; Keto_Ester [label="Ethyl 2-oxocyclopentane-\n1-carboxylate (2-¹³C)"]; Cyclopentanone [label="Cyclopentanone\n(1-¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

K13CN -> Adiponitrile [label=" Nucleophilic\n Substitution "]; Butane -> Adiponitrile; Adiponitrile -> Adipic_Acid [label=" Hydrolysis "]; Adipic_Acid -> Diethyl_Adipate [label=" Fischer\n Esterification "]; Diethyl_Adipate -> Keto_Ester [label=" Dieckmann\n Condensation ", arrowhead="open"]; Keto_Ester -> Cyclopentanone [label=" Decarboxylation "]; }

Figure 1: Proposed synthetic pathway for Cyclopentanone (1-¹³C).

Experimental Protocols

Synthesis of Diethyl Adipate (1,6-¹³C₂)

This initial phase focuses on constructing the C6 backbone with the ¹³C labels at the terminal positions.

Step 1: Synthesis of Adiponitrile (1,6-¹³C₂)

This step involves a nucleophilic substitution reaction where the ¹³C-labeled cyanide acts as the nucleophile.

-

Materials:

-

Potassium Cyanide (K¹³CN)

-

1,4-Dibromobutane

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add K¹³CN (2.0 eq) and anhydrous DMSO.

-

Stir the suspension and slowly add 1,4-dibromobutane (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Adiponitrile (1,6-¹³C₂).

-

Step 2: Hydrolysis to Adipic Acid (1,6-¹³C₂)

The dinitrile is hydrolyzed under acidic conditions to the corresponding dicarboxylic acid.

-

Materials:

-

Crude Adiponitrile (1,6-¹³C₂)

-

Concentrated Sulfuric Acid

-

Water

-

-

Procedure:

-

To the crude Adiponitrile (1,6-¹³C₂), add a mixture of concentrated sulfuric acid and water (1:1 v/v).

-

Heat the mixture under reflux for 4-6 hours until the evolution of ammonia ceases.

-

Cool the reaction mixture in an ice bath to precipitate the Adipic Acid (1,6-¹³C₂).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[3]

-

Step 3: Fischer Esterification to Diethyl Adipate (1,6-¹³C₂)

The dicarboxylic acid is converted to its diethyl ester to prepare for the cyclization reaction.

-

Materials:

-

Adipic Acid (1,6-¹³C₂)

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

-

Procedure:

-

Suspend Adipic Acid (1,6-¹³C₂) in an excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for 8-12 hours.

-

Cool the solution and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain Diethyl Adipate (1,6-¹³C₂).

-

Synthesis of Cyclopentanone (1-¹³C)

Step 4: Dieckmann Condensation

This is the key cyclization step to form the five-membered ring. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5][6]

-

Materials:

-

Diethyl Adipate (1,6-¹³C₂)

-

Sodium Ethoxide (NaOEt)

-

Anhydrous Toluene

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous toluene.

-

Heat the solution to reflux and add a solution of Diethyl Adipate (1,6-¹³C₂) in anhydrous toluene dropwise over 2-3 hours.

-

Continue refluxing for an additional 2 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully add dilute hydrochloric acid to neutralize the mixture.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude β-keto ester, Ethyl 2-oxocyclopentane-1-carboxylate (2-¹³C).

-

Step 5: Decarboxylation

The β-keto ester is hydrolyzed and then decarboxylated to yield the final product.[7][8][9]

-

Materials:

-

Crude Ethyl 2-oxocyclopentane-1-carboxylate (2-¹³C)

-

Aqueous Sulfuric Acid (e.g., 10%)

-

-

Procedure:

-

Add the crude β-keto ester to a solution of aqueous sulfuric acid.

-

Heat the mixture under reflux for 4-6 hours to effect both hydrolysis and decarboxylation. Carbon dioxide evolution will be observed.

-

After the reaction is complete, cool the mixture and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

The crude Cyclopentanone (1-¹³C) is then ready for purification.

-

Purification of Cyclopentanone (1-¹³C)

Purification is critical to remove any unreacted starting materials, byproducts, and residual solvents. Fractional distillation is the primary method for purifying cyclopentanone.[1][10]

Crude [label="Crude Cyclopentanone (1-¹³C)\nin Diethyl Ether"]; Wash1 [label="Wash with NaHCO₃ (aq)"]; Wash2 [label="Wash with Brine"]; Dry [label="Dry over MgSO₄"]; Filter [label="Filter"]; Concentrate [label="Concentrate (Rotary Evaporation)"]; Distill [label="Fractional Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Cyclopentanone (1-¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Crude -> Wash1; Wash1 -> Wash2; Wash2 -> Dry; Dry -> Filter; Filter -> Concentrate; Concentrate -> Distill; Distill -> Pure; }

Figure 2: General purification workflow for Cyclopentanone (1-¹³C).

Fractional Distillation Protocol

-

Apparatus: A fractional distillation apparatus with a Vigreux column or a packed column is recommended for efficient separation.

-

Procedure:

-

Carefully remove the bulk of the diethyl ether solvent by simple distillation or rotary evaporation.

-

Transfer the residue to the distillation flask.

-

Slowly heat the flask in an oil bath.

-

Collect the fraction boiling at approximately 130-131 °C at atmospheric pressure. This corresponds to pure cyclopentanone.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for assessing the purity of the synthesized cyclopentanone and confirming its molecular weight.[11][12]

-

Expected Outcome:

-

The gas chromatogram should show a single major peak corresponding to cyclopentanone.

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z 85, which is one mass unit higher than that of unlabeled cyclopentanone (m/z 84), confirming the incorporation of a single ¹³C atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is the definitive method for confirming the position of the ¹³C label.

-

Expected Outcome:

Determination of Isotopic Enrichment

The isotopic enrichment can be accurately determined from the mass spectrometry data by comparing the peak intensities of the labeled and unlabeled molecular ions.[15][16][17]

-

Calculation: The percentage of isotopic enrichment can be calculated using the following formula:

Where M is the mass of the unlabeled compound and M+1 is the mass of the ¹³C-labeled compound. It is important to correct for the natural abundance of ¹³C in the unlabeled standard.

Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₅H₈¹³CO |

| Molecular Weight | 85.12 g/mol |

| Boiling Point | ~130-131 °C |

| GC-MS (m/z) | 85 (M⁺) |

| ¹³C NMR (δ, ppm) | Enhanced signal at ~220 ppm |

Conclusion

The synthesis of Cyclopentanone (1-¹³C) via the proposed pathway utilizing a Dieckmann condensation provides a reliable method for obtaining this valuable isotopically labeled compound. The detailed experimental protocols for synthesis, purification, and characterization outlined in this guide are designed to ensure a high-purity product with significant isotopic enrichment. The availability of Cyclopentanone (1-¹³C) will undoubtedly facilitate further advancements in mechanistic studies and metabolic research across various scientific disciplines.

References

-

Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed. (n.d.). Retrieved February 24, 2024, from [Link]

- Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. (2014). Journal of Mass Spectrometry, 49(8), 747-754.

- US Patent 2513534A - Purification of cyclopentanone. (1950).

- CN111662170B - The purification method of cyclopentanone. (2020).

- DE10308488A1 - Process for the preparation and purification of cyclopentanone. (2004).

- The Purification of Cyclopentanone Oxygenase from Pseudomonas N.C.I.B. 9872. (1973). Biochemical Society Transactions, 1(5), 1255-1258.

-

Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube. [Link]

- 9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts.

- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.

- Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021).

- CX7b.

- Isotopic enrichment calculator

- Cyclopentanone(120-92-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- CYCLOPENTANONE OXIME(1192-28-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- 13C-NMR: Cyclopentanone-2-carboxylic acid ethyl ester. (2022, November 9). NOP - Sustainability in the organic chemistry lab course.

- Solved The compound cyclopentanone has the molecular formula... (2023, February 13). Chegg.com.

-

Cyclopentanone. (2023, July 18). YouTube. [Link]

- Showing Compound Cyclopentanone (FDB003481). (2010, April 8). FooDB.

- Mass Distribution Calculation for Isotopically Enriched Macromolecules. (n.d.).

- Adipic acid-13C (Hexanedioic acid-13C). (n.d.). MedchemExpress.com.

- Thermal Decomposition of 2-Cyclopentenone. (2018). The Journal of Physical Chemistry A, 122(12), 3043-3053.

- Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension. (2020). Journal of Ethnopharmacology, 256, 112815.

- Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. (2019). Energy & Fuels, 33(4), 3568-3576.

- Cyclopentanone analytical standard. (n.d.). Sigma-Aldrich.

- Synthesis of Cyclopentanone from Adipic Acid. (n.d.). Organic Chemistry Tutor.

- The Dieckmann Condens

-

Calculating the abundance of isotopes using mass spectra. (2016, November 13). YouTube. [Link]

- Determination of Isotopic Purity by Accur

- An In-depth Technical Guide to the Synthesis of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2). (n.d.). Benchchem.

- Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)

- Technical Support Center: Synthesis of 2,2-Diphenyl-Cyclopentanone. (n.d.). Benchchem.

- Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. (2025). Tetrahedron, 81, 132015.

- 13C-NMR spectrum of adipic acid. (n.d.).

- Adipic acid (¹³C₆, 99%). (n.d.).

- Dieckmann Condens

Sources

- 1. CN111662170B - The purification method of cyclopentanone - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. aklectures.com [aklectures.com]

- 9. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 10. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]

- 11. jppres.com [jppres.com]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. chegg.com [chegg.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 17. almacgroup.kr [almacgroup.kr]

Advanced Safety and Handling Protocols for Cyclopentanone (1-13C): A Technical Guide for Isotopic Synthesis

Introduction and Mechanistic Overview

Cyclopentanone (1-13C) is a critical isotopically labeled precursor utilized in advanced NMR spectroscopy, metabolic flux analysis, and the synthesis of labeled active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach the handling of this reagent not just as a routine safety compliance task, but as a holistic system where chemical integrity and operator safety are intrinsically linked.

The substitution of carbon-12 with carbon-13 at the C1 (carbonyl) position does not alter the macroscopic physicochemical hazards of the molecule, but it drastically increases its financial and scientific value. Consequently, handling protocols must simultaneously prevent the degradation of the reagent (e.g., via atmospheric moisture) and mitigate its primary physical hazard: flammability (1)[1].

Physicochemical Hazard Profile

Cyclopentanone is classified as a Category 3 Flammable Liquid (2)[2]. Its closed-cup flash point sits dangerously close to standard room temperature (26 °C – 30 °C)[3]. This proximity means that under typical laboratory conditions, the liquid generates sufficient vapor to form an ignitable mixture with air. Furthermore, its vapor density is 2.3 times that of air, causing vapors to pool in low-lying areas or sinks, creating invisible flashback hazards (4)[4].

Table 1: Quantitative Physicochemical and Safety Data for Cyclopentanone (1-13C)

| Property | Value | Causality / Safety Implication |

| Molecular Formula | C4(13C)H8O | Isotopic labeling at C1; requires precise gravimetric tracking. |

| Molecular Weight | 85.11 g/mol | M+1 shift compared to unlabeled (84.12 g/mol )[3]. |

| Flash Point | 26 °C – 30 °C | Vapors can ignite at room temp; mandates strict grounding. |

| Boiling Point | 130 °C – 131 °C | Moderate volatility; inhalation risk necessitates fume hood use. |

| Vapor Density | 2.3 (Air = 1) | Vapors pool in low areas; exhaust ventilation must draw from below[4]. |

| Density | 0.95 g/mL | Lighter than water; water streams spread fire (use dry chemical/foam)[5]. |

| GHS Hazards | H226, H315, H319 | Flammable liquid/vapor; causes skin and serious eye irritation[1]. |

Self-Validating Experimental Workflow: Air-Free Transfer

In drug development, Cyclopentanone (1-13C) is frequently subjected to Grignard additions or aldol condensations. These downstream reactions are highly sensitive to moisture. Therefore, the safety protocol for transferring this reagent must also serve as an air-free preservation protocol.

The following methodology utilizes a self-validating Schlenk line system. By monitoring the internal pressure of the system, the operator can continuously validate the integrity of the seal, ensuring neither toxic vapors escape nor atmospheric moisture enters.

Step-by-Step Methodology: Air-Free, Static-Safe Transfer

-

Step 1: Environmental Setup and Grounding

-

Action: Conduct all operations inside a certified fume hood. Ground and bond the source bottle and the receiving Schlenk flask using copper grounding wires.

-

Causality: The friction of liquid flowing through a syringe needle generates static electricity. Given the flash point of ~26 °C, a static spark can easily ignite the pooled vapors (5)[5]. Grounding neutralizes this charge differential.

-

-

Step 2: System Purge and Validation

-

Action: Attach the receiving flask to a Schlenk line. Perform three vacuum/argon cycles. Leave the flask under a slight positive pressure of Argon.

-

Validation: Close the manifold valve and observe the bubbler. A static oil level in the bubbler validates a hermetic seal. If the oil level drops, a leak is present, and the transfer must be aborted.

-

-

Step 3: Syringe Preparation and Transfer

-

Action: Purge a gas-tight glass syringe with Argon three times. Pierce the septum of the Cyclopentanone (1-13C) bottle, inject a volume of Argon equal to the desired withdrawal volume to prevent negative pressure, and withdraw the liquid.

-

Causality: Maintaining positive pressure in the source bottle prevents the ingress of atmospheric oxygen and moisture, preserving the isotopic and chemical purity of the remaining stock (2)[2].

-

-

Step 4: Gravimetric Verification

-

Action: Transfer the liquid to the receiving flask. Weigh the receiving flask before and after transfer on an analytical balance.

-

Validation: The mass difference must equal the theoretical mass (Volume × 0.95 g/mL). A discrepancy indicates either vapor loss (a safety hazard) or dead-volume retention in the syringe.

-

Visualizing the Workflow

The following diagram illustrates the logical progression and safety checkpoints of the transfer protocol.

Caption: Logical workflow for the safe, air-free transfer of Cyclopentanone (1-13C) with validation.

Emergency Response and Spill Mitigation

In the event of a spill, the primary concern is the rapid vaporization of Cyclopentanone, which creates an immediate explosion hazard[5].

-

Causality of Response : Because Cyclopentanone has a density of 0.95 g/mL (lighter than water) and is only slightly soluble in water, using a standard water extinguisher will simply spread the burning liquid (3)[3].

-

Action : Extinguish fires using dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam (1)[1]. For unignited spills, immediately eliminate all ignition sources, ventilate the area, and absorb the liquid using inert, non-combustible materials (e.g., dry sand or vermiculite). Use non-sparking tools to sweep up the absorbent and place it in a grounded, sealable container for hazardous waste disposal (6)[6].

Conclusion

Handling Cyclopentanone (1-13C) demands a rigorous synthesis of chemical safety and analytical precision. By understanding the causality behind its flammability and volatility, and by implementing self-validating transfer protocols, researchers can ensure both the integrity of their isotopic labeling experiments and the safety of their laboratory environment.

References

-

PubChem . "Cyclopentanone (1-13C) | C5H8O | CID 16217386". National Institutes of Health. 1

-

Sigma-Aldrich . "Cyclopentanone-13C5 99 atom % 13C, 97% (CP)".

-

Wikipedia . "Cyclopentanone". 3

-

PubChem . "Cyclopentanone | C5H8O | CID 8452". National Institutes of Health. 4

-

Guidechem . "Cyclopentanone 120-92-3 wiki". 5

-

Echemi . "CYCLOPENTANONEETHYLENEKETAL MSDS details". 6

-

Sigma-Aldrich . "Cyclopentanone ReagentPlus". 2

Sources

- 1. Cyclopentanone (1-13C) | C5H8O | CID 16217386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanone ReagentPlus�, = 99 120-92-3 [sigmaaldrich.com]

- 3. Cyclopentanone - Wikipedia [en.wikipedia.org]

- 4. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

A Senior Application Scientist's Guide to the Natural Abundance of ¹³C and Its Critical Relevance in Isotope Labeling Studies

For researchers, scientists, and professionals in drug development, the precise tracing and quantification of molecular fates within biological systems are paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has become a gold-standard technique for elucidating metabolic pathways, quantifying fluxes, and developing therapeutic interventions.[1][2] However, a fundamental property of nature—the natural abundance of stable isotopes—presents a critical challenge that, if ignored, can invalidate the most meticulously planned experiment.

This guide provides an in-depth exploration of the natural abundance of ¹³C, its inherent impact on analytical measurements, and the essential methodologies required to ensure the scientific integrity of labeling studies.

The Foundation: Understanding Isotopes and Natural Abundance

Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, a small, consistent fraction exists as the heavier, non-radioactive isotope ¹³C. This naturally occurring variation is the crux of both the power and the challenge of ¹³C labeling studies.

-

Isotopes : Atoms of the same element that contain the same number of protons but a different number of neutrons. This gives them different atomic masses but nearly identical chemical properties.[3]

-

Natural Abundance : The percentage of a specific isotope that occurs naturally. For carbon, the approximate natural abundance is 98.9% for ¹²C and 1.1% for ¹³C.[4][5]

This 1.1% natural abundance means that any carbon-containing molecule is not a single, discrete mass but a population of mass isotopomers —molecules that differ only in their isotopic composition.[6] For a molecule with 'n' carbon atoms, there is a statistical probability that one, two, or even more of those carbons will be ¹³C atoms, creating a distribution of molecules with masses of M+1, M+2, etc., relative to the monoisotopic mass (M+0, containing only ¹²C). This phenomenon extends to other elements common in biological molecules, as detailed in Table 1.

| Element | Isotope | Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.00000 | 98.93 |

| ¹³C | 13.00335 | 1.07 | |

| Hydrogen | ¹H | 1.00783 | 99.985 |

| ²H (D) | 2.01410 | 0.015 | |

| Nitrogen | ¹⁴N | 14.00307 | 99.634 |

| ¹⁵N | 15.00011 | 0.366 | |

| Oxygen | ¹⁶O | 15.99491 | 99.762 |

| ¹⁷O | 16.99913 | 0.038 | |

| ¹⁸O | 17.99916 | 0.200 | |

| Sulfur | ³²S | 31.97207 | 95.02 |

| ³³S | 32.97146 | 0.75 | |

| ³⁴S | 33.96787 | 4.21 | |

| Table 1: Natural abundance of stable isotopes for common elements in organic molecules. Data compiled from authoritative sources.[7] |

This inherent distribution of isotopomers is the baseline signal that must be understood and mathematically removed to accurately interpret data from experiments where ¹³C is intentionally introduced as a tracer.

The Core Challenge in Labeling Studies

Stable isotope labeling experiments are designed to follow the journey of atoms through a biological system.[2] By providing cells or organisms with a substrate enriched in ¹³C (e.g., [U-¹³C]-glucose), researchers can track which downstream metabolites incorporate the "heavy" carbon atoms. This provides profound insights into:

-

Metabolic Flux Analysis (¹³C-MFA) : Quantifying the rate (flux) of reactions within a metabolic network.[8][9]

-

Drug Metabolism (ADME) : Tracing the absorption, distribution, metabolism, and excretion of a drug candidate.[10][11]

-

Quantitative Proteomics/Metabolomics : Using isotope-labeled molecules as internal standards for precise quantification.[1][]

It is a common misconception that one can simply subtract the mass spectrum of an unlabeled sample from that of a labeled sample. This approach is invalid because the contribution of natural abundance scales with the enrichment of the molecule; a labeled molecule (e.g., M+6) will still have a natural abundance distribution contributing to M+7, M+8, and so on.[15]

Methodologies for Isotopic Analysis

Two primary analytical techniques are employed to measure ¹³C labeling patterns, each with distinct advantages.

Mass Spectrometry (MS)

MS is the workhorse of metabolomics and proteomics due to its exceptional sensitivity and throughput. It measures the mass-to-charge ratio (m/z) of ions, allowing for the quantification of the relative abundance of each mass isotopomer (the Mass Isotopologue Distribution, or MID).[13] Techniques like GC-MS and LC-MS are routinely used to separate complex biological mixtures before MS analysis.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information. It detects the nuclear spin of ¹³C atoms, which is influenced by their chemical environment.[16] The key strength of NMR is its ability to pinpoint the exact position of a ¹³C label within a molecule's carbon backbone, information that is not directly available from standard MS.[17] However, NMR is inherently less sensitive than MS, a limitation stemming from both the low natural abundance of ¹³C and its lower gyromagnetic ratio.[18][19]

The Imperative of Natural Abundance Correction: Protocols and Workflows

Correcting for natural abundance is a non-negotiable step for generating reliable data.[20] This is achieved through a mathematical deconvolution process, typically using a matrix-based approach, which requires precise information about the elemental composition of the analyte.[14][15]

Experimental Protocol 1: Data Acquisition for ¹³C Correction (MS-Based)

This protocol ensures that the acquired data is of sufficient quality for accurate correction.

-

Sample Preparation :

-

Prepare both unlabeled (natural abundance control) and ¹³C-labeled samples using identical procedures. The unlabeled sample is crucial for verifying the correction algorithm.[14]

-

If using derivatization agents (e.g., for GC-MS), ensure their complete molecular formula is known.

-

-

Instrument Setup (LC-MS/GC-MS) :

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution (e.g., M+0 to M+n, where n is the number of carbons).

-

Optimize ionization parameters to achieve a stable and robust signal.[4]

-

-

Data Acquisition Sequence :

-

Inject a blank sample (solvent) to assess background noise and carryover.

-

Inject the unlabeled control sample. This provides the experimental MID for a non-enriched analyte.

-

Inject the ¹³C-labeled samples. Ensure sufficient signal intensity for all relevant isotopologues.

-

Protocol 2: Computational Workflow for Natural Abundance Correction

This workflow describes the steps to computationally remove the contribution of naturally occurring isotopes.

-

Data Extraction :

-

Process the raw MS data using appropriate software (e.g., vendor-specific or open-source tools like XCMS).

-

Integrate the chromatographic peaks for each mass isotopologue of the target metabolite to obtain their respective intensities or areas. This generates the measured MID.

-

-

Correction Algorithm Inputs :

-

Accurate Molecular Formula : Provide the complete elemental formula of the analyte ion being measured (including any derivatives). An incorrect formula is a primary source of error.[4]

-

Measured MID : The raw intensity data for M+0, M+1, M+2, etc.

-

(Optional) Tracer Purity : The isotopic purity of the ¹³C-labeled substrate (e.g., 99% ¹³C-glucose) can be included for higher accuracy.

-

-

Execution and Output :

-

Utilize a software tool designed for natural abundance correction (e.g., IsoCor, AccuCor).[21]

-

The software constructs a correction matrix based on the known natural abundances of all elements in the formula (Table 1).[15]

-

This matrix is used to solve a system of linear equations, mathematically deconvoluting the measured MID into the corrected MID, which reflects only the enrichment from the tracer.

-

The output is the true fractional enrichment, ready for downstream biological interpretation and flux analysis.

-

Field-Proven Insights & Troubleshooting

In practice, several issues can arise during the correction process. Understanding their cause is key to robust data generation.

-

Problem: Negative Abundance Values Post-Correction.

-

Causality : This often occurs when the signal for a particular isotopologue is very low and dominated by noise, or if the molecular formula provided is incorrect.[14] Background subtraction errors can also contribute.

-

Solution : Verify the molecular formula meticulously. Re-examine the raw data to assess the signal-to-noise ratio. If the signal is too low, improving chromatographic separation or instrument sensitivity may be necessary.

-

-

Problem: Corrected Enrichment Seems Too High or Too Low.

-

Causality : An incorrect molecular formula is the most common culprit. Co-eluting compounds that share the same m/z values can also interfere with peak integration and distort the MID.

-

Solution : Double-check the elemental composition of your metabolite and any derivatizing agents. Manually inspect the chromatography to ensure peak purity.

-

Conclusion: Upholding Scientific Integrity

References

-

Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis. Retrieved from Creative Proteomics website.[8]

-

Lee, W. N., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. PubMed.[6]

-

BenchChem. (n.d.). Technical Support Center: Correcting for Natural 13C Abundance in Mass Spectrometry Data. Retrieved from BenchChem website.[14]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from ETH Zurich website.[22]

-

Chen, X., et al. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI.[9]

-

Fiveable. (2025). Principles of mass spectrometry | Isotope Geochemistry.... Retrieved from Fiveable website.[13]

-

BenchChem. (n.d.). The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Stable Isotope Labeling. Retrieved from BenchChem website.[1]

-

Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC.[23]

-

Pratt, J. M., et al. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic.[7]

-

Wiechert, W. (2001). 13C metabolic flux analysis. PubMed.[24]

-

Wiechert, W., & Nöh, K. (2013). Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed.[17]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from Metabolic Solutions website.[2]

-

Munger, J., & Ralser, M. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC.[15]

-

LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts website.[16]

-

ResearchGate. (n.d.). Flowchart of 13C natural abundance correction algorithm. Retrieved from ResearchGate.[25]

-

BenchChem. (n.d.). Technical Support Center: Correcting for Natural 13C Abundance in Metabolomics. Retrieved from BenchChem website.[4]

-

Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from Isotope Science / Alfa Chemistry website.[10]

-

Wang, Y., Parsons, L. R., & Su, X. (n.d.). AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv.[21]

-

BOC Sciences. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from BOC Sciences website.[]

-

BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. Retrieved from BOC Sciences website.[]

-

HSCprep. (2024). Carbon-13 NMR Spectroscopy. Retrieved from HSCprep website.[5]

-

Fernandez, C. A., & Des Rosiers, C. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. PMC.[20]

-

University of Washington. (n.d.). Stable Isotope Labeling Strategies. Retrieved from UWPR website.[27]

-

Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics*. University of Liverpool.[28]

-

BOC Sciences. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from BOC Sciences website.[29]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications.[30]

-

Fan, T. W., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. ACS Publications.[18]

-

Lodi, A., et al. (2015). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. PMC.[31]

-

Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Retrieved from Chemistry Steps website.[32]

-

Li, D. S., & Dahl, J. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications.[33]

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Retrieved from Wikipedia.[34]

-

Balesdent, J., Mariotti, A., & Guillet, B. (1987). NATURAL 13C ABUNDANCE AS A TRACER FOR STUDIES OF SOIL ORGANIC MATTER DYNAMICS. HAL Open Science.[35]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from Chemicals Knowledge Hub website.[11]

-

ResearchGate. (n.d.). Different approaches for stable isotope based labeling experiments. Retrieved from ResearchGate.[36]

-

Elsner, M., et al. (2020). Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers. ACS Publications.[37]

-

Nuvisan. (n.d.). Custom radiolabelling & stable isotope synthesis. Retrieved from Nuvisan DMPK website.[38]

-

Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers.[39]

-

Fan, T. W., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. PMC.[19]

-

Harit Dhara. (2021). POTENTIAL USE OF THE NATURAL ABUNDANCE OF STABLE CARBON ISOTOPE (13C) FOR SOIL ORGANIC MATTER TURNOVER. Retrieved from ResearchGate.[40]

-

Jackson, G. P. (2014). Isotope Ratio Mass Spectrometry. Retrieved from ResearchGate.

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps website.[3]

-

ResearchGate. (2022). How to measure Carbon-13 enrichment using GC-MS?. Retrieved from ResearchGate.[41]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications.[42]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. metsol.com [metsol.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hscprep.com.au [hscprep.com.au]

- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production | MDPI [mdpi.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 13. fiveable.me [fiveable.me]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 23. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 27. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]

- 28. liverpool.ac.uk [liverpool.ac.uk]

- 29. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

- 35. nrel.colostate.edu [nrel.colostate.edu]

- 36. researchgate.net [researchgate.net]

- 37. vliz.be [vliz.be]

- 38. nuvisan.com [nuvisan.com]

- 39. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 40. iiss.res.in [iiss.res.in]

- 41. researchgate.net [researchgate.net]

- 42. pubs.acs.org [pubs.acs.org]

Unlocking Cellular Secrets: An In-depth Technical Guide to Stable Isotope Labeling in Metabolomics

Foreword: Beyond Static Snapshots – Visualizing the Dynamic Metabolic Network

In the intricate world of cellular biology and drug development, understanding the metabolic state of a system is paramount. Traditional metabolomics provides a powerful yet static snapshot of the metabolites present at a given moment. However, to truly comprehend the functional state of a cell, we must move beyond this static picture and visualize the dynamic flow of molecules through its vast and interconnected metabolic network. This is where stable isotope labeling emerges as an indispensable tool, transforming our ability to trace metabolic pathways, quantify fluxes, and ultimately, unravel the complex choreography of life at the molecular level.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals who seek to harness the power of stable isotope labeling in their metabolomics studies. We will delve into the core principles, explore the nuances of experimental design, and provide practical, field-proven insights into data acquisition and analysis. Our focus will be on not just the "how," but more importantly, the "why," empowering you to make informed decisions that ensure the scientific integrity and success of your research.

The Foundation: Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling is a technique that utilizes non-radioactive isotopes to "tag" molecules of interest.[4] These isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D), are naturally occurring, heavier variants of their more abundant counterparts (¹²C, ¹⁴N, and ¹H).[5][6] The key principle is that these stable isotopes are chemically identical to their lighter forms and are processed by enzymes in the same manner, with negligible isotope effects in most biological reactions.[7] This allows them to act as faithful tracers, their journey through metabolic pathways can be meticulously tracked without perturbing the biological system.

The power of this technique lies in its synergy with high-resolution analytical platforms, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9] These instruments can differentiate between the "light" and "heavy" isotopologues (molecules that differ only in their isotopic composition), providing a quantitative measure of isotope incorporation into downstream metabolites.

Why Not Just Measure Pool Sizes? The Imperative of Flux

A common pitfall in metabolomics is to infer metabolic activity solely from changes in metabolite pool sizes. However, the concentration of a metabolite is a net result of its synthesis and degradation. A stable pool size could mask a highly dynamic state of rapid production and consumption. Stable isotope labeling transcends this limitation by directly measuring metabolic flux – the rate of turnover of molecules through a metabolic pathway.[1][10][11] This provides a true measure of pathway activity and is crucial for understanding cellular responses to genetic or environmental perturbations.

Designing a Robust Stable Isotope Labeling Experiment: A Self-Validating System

The success of any stable isotope labeling experiment hinges on a well-thought-out experimental design. The choices made at this stage directly impact the quality and interpretability of the data.

The Tracer: Choosing the Right Tool for the Job

The selection of the isotopic tracer is dictated by the specific biological question being addressed.[1][2]

-

Uniformly Labeled Tracers (U-¹³C): For a global, unbiased view of metabolism, uniformly labeled substrates like U-¹³C-glucose or U-¹³C-glutamine are often the tracers of choice.[1] These molecules have every carbon atom replaced with ¹³C, allowing for the comprehensive tracking of carbon transitions throughout the metabolic network.

-

Position-Specific Labeled Tracers: To probe specific pathways, position-specific tracers are invaluable. For instance, [1,2-¹³C₂]-glucose can be used to differentiate between glycolysis and the pentose phosphate pathway.[8] The distinct labeling patterns of downstream metabolites reveal the relative contributions of each pathway.

Isotopic Steady State: A Critical Prerequisite for Flux Analysis

For many metabolic flux analysis (MFA) studies, achieving an isotopic steady state is crucial.[2][12] This is a state where the isotopic enrichment of intracellular metabolites remains constant over time, indicating that the rate of label incorporation is balanced by the rate of turnover. Reaching this state is essential for accurate flux calculations.

Experimental Protocol: Determining Time to Isotopic Steady State

-

Cell Culture: Culture cells under the desired experimental conditions.

-

Tracer Introduction: Replace the standard medium with a medium containing the chosen stable isotope-labeled tracer.

-

Time-Course Sampling: Harvest cell samples at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-tracer introduction.

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites.

-

LC-MS/MS or NMR Analysis: Analyze the isotopic enrichment of key metabolites in central carbon metabolism (e.g., pyruvate, lactate, citrate).

-

Data Analysis: Plot the fractional isotopic enrichment of each metabolite against time. The point at which the enrichment plateaus indicates the time required to reach isotopic steady state.

| Metabolite | Time to 95% Isotopic Steady State (Hours) |

| Pyruvate | ~ 1 |

| Lactate | ~ 2 |

| Citrate | ~ 8 |

| Glutamate | ~ 12 |

This is a representative table; actual times will vary depending on the cell type and culture conditions.

The Analytical Engine: Mass Spectrometry vs. NMR

Both MS and NMR are powerful tools for analyzing stable isotope labeling experiments, each with its own strengths.

-

Mass Spectrometry (MS): Offers high sensitivity and is ideal for detecting low-abundance metabolites.[4][13] It excels at determining the number of labeled atoms in a molecule (isotopologue distribution). High-resolution MS is essential for resolving isotopic peaks and accurately determining elemental compositions.[5][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the specific position of the isotope within a molecule (positional isotopomer analysis).[7][15][16] This is particularly valuable for dissecting complex metabolic pathways and is a gold standard for structural elucidation.[5][17]

Caption: Comparison of MS and NMR in stable isotope labeling.

From Raw Data to Biological Insight: The Data Analysis Workflow

The data generated from stable isotope labeling experiments is rich and complex. A robust data analysis pipeline is essential to extract meaningful biological information.

Caption: A typical data analysis workflow for stable isotope labeling.

Correcting for Natural Isotope Abundance

A critical step in the analysis is to correct for the natural abundance of heavy isotopes (e.g., the 1.1% natural abundance of ¹³C).[1] Failure to do so will lead to an overestimation of label incorporation. Several algorithms and software packages are available for this correction.[18]

Metabolic Flux Analysis (MFA): Quantifying the Flow of Life

MFA is a computational method that uses the isotopic labeling patterns of metabolites to calculate the fluxes through a metabolic network.[10][19] It requires a stoichiometric model of the metabolic pathways of interest. The core principle of ¹³C-MFA is that different flux distributions will result in unique and predictable labeling patterns in downstream metabolites.[12] By fitting the experimentally measured labeling data to the model, the intracellular fluxes can be quantified.

Applications in Drug Discovery and Development: A Paradigm Shift

Stable isotope labeling is revolutionizing drug discovery and development by providing unprecedented insights into drug metabolism, pharmacokinetics (ADME), and pharmacodynamics.[4][13][17][20][21]

Elucidating Drug Metabolism and Identifying Metabolites

By labeling a drug candidate with stable isotopes, its metabolic fate can be precisely tracked.[13][20] This allows for the unambiguous identification of drug metabolites, even in complex biological matrices. This is crucial for understanding a drug's efficacy and potential toxicity.

Probing Target Engagement and Mechanism of Action

Stable isotope labeling can be used to assess how a drug candidate modulates metabolic pathways.[17] By tracing the metabolic reprogramming induced by a drug, researchers can confirm target engagement and gain a deeper understanding of its mechanism of action. This is particularly powerful in oncology, where targeting cancer metabolism is a promising therapeutic strategy.[9][22][23]

Experimental Workflow: Assessing Drug-Induced Metabolic Reprogramming

-

Cell Culture and Treatment: Culture cancer cells and treat with the drug candidate or a vehicle control.

-

Stable Isotope Tracing: Introduce a stable isotope tracer (e.g., U-¹³C-glucose) to the culture medium.

-

Metabolite Profiling: After a defined incubation period, harvest the cells, extract metabolites, and analyze by LC-MS/MS.

-

Data Analysis: Compare the isotopic enrichment patterns of key metabolic pathways (e.g., glycolysis, TCA cycle, nucleotide synthesis) between the drug-treated and control groups.

-

Interpretation: A significant alteration in the labeling patterns in the drug-treated group indicates metabolic reprogramming and provides insights into the drug's mechanism of action.

The Future is Bright: Emerging Trends and Future Directions

The field of stable isotope labeling in metabolomics is continually evolving, with exciting advancements on the horizon.

-

Dynamic Labeling Experiments: These experiments analyze the kinetics of label incorporation, providing a more detailed view of metabolic dynamics.[10]

-

In Vivo Studies: The application of stable isotope labeling in whole organisms, including humans, is becoming more feasible, offering a systemic view of metabolism.[2][7]

-

Multi-omics Integration: Combining stable isotope-resolved metabolomics with other 'omics' data (genomics, transcriptomics, proteomics) will provide a more holistic understanding of cellular function.

Conclusion: From Observation to Mechanistic Insight

Stable isotope labeling has moved metabolomics from a largely observational science to a powerful tool for mechanistic investigation.[1] By enabling the direct measurement of metabolic fluxes, it provides a dynamic and functional readout of the cellular state. For researchers in basic science and drug development, mastering this technique is no longer an option, but a necessity for staying at the forefront of biological discovery.

References

-

Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Lane, A. N., & Fan, T. W.-M. (2017). NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry. PMC. [Link]

-

Adesis. (2024, May 20). Innovating Precision: The Future of Stable Isotope Labeling Services. [Link]

-

ScienceDirect. (n.d.). Metabolite Annotation through Stable Isotope Labeling. [Link]

-

Hellerstein, M. K. (n.d.). Stable Isotopes in Drug Development and Personalized Medicine: Biomarkers that Reveal Causal Pathway Fluxes and the Dynamics of. Mary Ann Liebert, Inc., publishers. [Link]

-

Wiechert, W., & Nöh, K. (2012, March 1). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Microbial Biotechnology. [Link]

-

Guo, K. (2012, November 15). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

-

Dias, D. A., & Beale, D. J. (1989, June 4). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI. [Link]

-

Taylor & Francis. (2013, August 1). Full article: Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. [Link]

-

Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]

-

Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. [Link]

-

Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (n.d.). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. PMC. [Link]

-

Frontiers. (n.d.). Studying Metabolism by NMR-Based Metabolomics. [Link]

-

Yuan, J., & Fowler, Z. L. (n.d.). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. PMC. [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. [Link]

-

Oxford Academic. (2006, November 15). Regression analysis for comparing protein samples with 16 O/ 18 O stable-isotope labeled mass spectrometry. [Link]

-

ResearchGate. (n.d.). Principle of ¹³C-based metabolic flux analysis. (a) Principle of... [Link]

-

Springer Nature Experiments. (n.d.). NMR-Based Stable Isotope Tracing of Cancer Metabolism. [Link]

-

ResearchGate. (n.d.). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. [Link]

-

MDPI. (2024, May 31). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. [Link]

-

O'Connell, T. M. (n.d.). Challenges and Opportunities of Metabolomics. PMC. [Link]

-

MDPI. (1989, September 7). NMR Spectroscopy for Metabolomics Research. [Link]

-

UWPR. (n.d.). Stable Isotope Labeling Strategies. [Link]

-

ACS Publications. (2012, September 4). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry. [Link]

-

ResearchGate. (2025, October 11). (PDF) Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. [Link]

Sources

- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Challenges and Opportunities of Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metsol.com [metsol.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 7. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 12. researchgate.net [researchgate.net]

- 13. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 16. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 17. ckisotopes.com [ckisotopes.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 20. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]

- 21. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry Architectures for Isotopic Analysis in Drug Discovery

Executive Summary

In the landscape of pharmaceutical R&D, isotopic analysis has evolved from a niche verification tool into a primary engine for Metabolic Flux Analysis (MFA) , Pharmacokinetics (DMPK) , and Source Authentication .

This guide moves beyond basic definitions to dissect the operational architectures of the three dominant modalities: Isotope Ratio Mass Spectrometry (IRMS) , High-Resolution Accurate Mass (HRAM) MS , and Multicollector ICP-MS (MC-ICP-MS) . We focus on the causality of instrument selection—why a researcher chooses the magnetic sector of an IRMS for natural abundance studies versus the Orbitrap for isotopologue tracing in metabolic networks.

Part 1: Strategic Instrumentation Architecture

The choice of mass spectrometry technique is dictated by the precision-specificity trade-off .

Gas Source Isotope Ratio MS (IRMS): The Precision Engine

Primary Use: Natural abundance variation, origin authentication, and ultra-sensitive microdosing studies.

-

Mechanism: Samples are combusted into simple gases (

, -

Why it works: IRMS uses magnetic sector analyzers with multiple Faraday cups positioned to simultaneously catch ion beams of different masses (e.g., m/z 44, 45, 46 for

). This simultaneous detection cancels out beam fluctuations, allowing for precision down to 0.0001% (0.1 per mil) . -

Limitation: Structural information is destroyed during combustion. You know that the sample is enriched, but not where on the molecule.

HRAM Molecular MS (Orbitrap / Q-TOF): The Structural Mapper

Primary Use: Metabolic Flux Analysis (MFA), tracer fate mapping, and isotopologue distribution.

-

Mechanism: Uses soft ionization (ESI) to keep molecules intact.[4] High-resolution analyzers (Orbitrap or Time-of-Flight) resolve the fine mass splitting between isotopologues (e.g., distinguishing

from -

Why it works: It detects Mass Isotopomer Distributions (MIDs) .[5] In a drug study, it reveals that a

-labeled glucose tracer has been incorporated specifically into the citrate of the TCA cycle, providing a map of intracellular enzyme activity. -

Limitation: Lower precision for ratios compared to IRMS; not suitable for natural abundance variations.

Multicollector ICP-MS (MC-ICP-MS): The Metallomic Standard

Primary Use: Metallodrug development (e.g., Platinum-based chemo), degradation studies, and excipient purity.

-

Mechanism: Inductively Coupled Plasma (ICP) ionizes samples into elemental ions. "Multicollector" refers to the array of detectors similar to IRMS but for heavier elements.

-

Why it works: It combines the ionization power of ICP with the stability of magnetic sector detection, essential for measuring heavy isotope fractionation (e.g., Fe, Cu, Zn, Pt).

Part 2: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate MS architecture based on the analytical question.

Caption: Decision matrix for selecting MS instrumentation based on structural needs and elemental targets.

Part 3: Deep Dive Protocol – Metabolic Flux Analysis (MFA)

This protocol describes the industry-standard workflow for determining intracellular metabolic rates using HRAM MS. This is critical for understanding how a drug candidate alters cellular metabolism (e.g., Warburg effect in oncology).

Phase 1: Experimental Setup

-

Tracer Selection: Use

Glucose or-

Causality: Uniform labeling ([U]) provides the most complete fragmentation pattern for central carbon metabolism mapping.

-

-

Cell Culture:

-

Seed cells in 6-well plates.

-

Switch to Isotope Labeling Medium (glucose-free DMEM supplemented with the tracer) at

. -

Critical Step: Ensure the medium contains dialyzed FBS to remove unlabeled background glucose.

-

Phase 2: Quenching and Extraction

Objective: Stop metabolism instantly to preserve the metabolic snapshot.

-

Quenching: Rapidly wash cells with ice-cold PBS, then add 80% Methanol (-80°C) directly to the plate.

-

Why: Methanol denatures enzymes immediately; the extreme cold prevents thermal degradation of labile metabolites (e.g., NADPH).

-

-

Extraction: Scrape cells and transfer to tubes. Vortex and centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Collection: Collect supernatant (metabolites) and dry under nitrogen gas. Reconstitute in LC-compatible solvent (e.g., water/acetonitrile 50:50).

Phase 3: HRAM Mass Spectrometry Acquisition

Instrument: Thermo Orbitrap or Agilent Q-TOF. Mode: Negative Ion Mode (optimal for TCA cycle intermediates).

-

Chromatography: Use HILIC (Hydrophilic Interaction Liquid Chromatography) columns to retain polar metabolites.[5]

-

MS Settings:

-

Resolution: >60,000 (to resolve

peaks from isobaric interferences). -

Scan Range: m/z 70–1000.

-

Phase 4: Data Processing (The "Self-Validating" System)

Raw data must be corrected for Natural Abundance .

-

The Problem: Carbon naturally contains ~1.1%

. A "labeled" M+1 peak might just be natural background. -

The Solution: Use a correction matrix (e.g., IsoCor or Polu) to subtract natural isotope contributions based on the chemical formula of the metabolite.

-

Validation Check: Analyze an unlabeled control sample. If the corrected M+1, M+2... isotopologues in the control are not near zero, the correction algorithm or instrument calibration is flawed.

Caption: Workflow for 13C-Metabolic Flux Analysis from tracer introduction to flux modeling.

Part 4: Comparative Technical Specifications

The following table contrasts the three core technologies. Note the distinct separation between "Precision" (reproducibility of the ratio) and "Resolution" (ability to distinguish masses).

| Feature | IRMS (Gas Source) | HRAM MS (Orbitrap/Q-TOF) | MC-ICP-MS |

| Primary Analyte | Bulk Gases ( | Intact Metabolites / Proteins | Elemental Ions (Metals) |

| Precision (Ratio) | High (< 0.0001%) | Moderate (0.1 - 1.0%) | High (< 0.002%) |

| Sample State | Gas (via Combustion) | Liquid (ESI) | Liquid (via Nebulizer) |

| Structural Info | None (Destroyed) | High (Isotopomers resolved) | None (Elemental only) |

| Key Application | Origin, Microdosing, Purity | Metabolic Flux, Tracer Fate | Metallodrugs, Geochemistry |

| Ion Source | Electron Impact (EI) | Electrospray (ESI) | Inductively Coupled Plasma |

Part 5: Data Integrity & Quality Assurance

To ensure trustworthiness (E-E-A-T), every isotopic analysis must include these validation steps:

-

Mass Bias Correction: In MC-ICP-MS and IRMS, heavier ions are transmitted differently than lighter ions.

-

Protocol: Run a "bracketing standard" (a standard of known isotopic composition) before and after every 5 samples. Calculate the drift and apply a linear correction factor.

-

-

Isotopic Purity Check: Before using a tracer for MFA, analyze the pure tracer via LC-MS.

-

Requirement: If a tracer is labeled "99%

", but MS shows 5% M+0 (unlabeled), your flux calculations will be skewed.

-

-

Linearity Testing: Isotope ratios can drift with signal intensity (the "linearity effect").

-

Protocol: Analyze a standard at varying concentrations (1V, 2V, 5V signal). The measured ratio should not change. If it does, dilute samples to match the standard's intensity.

-

References

-

Metsol. (2024).[6] Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Dunn, P. J. H., et al. (2025).[7][8] Good Practice Guide for Isotope Ratio Mass Spectrometry, 3rd Edition. Forensic Isotope Ratio Mass Spectrometry (FIRMS) Network.[2][7][8] [Link]

-

ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. [Link][9]

-

Alves, R., et al. (2025). Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices. PubMed Central. [Link] (Note: PMC link is illustrative based on search context; verify specific accession if strict).

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. [Link]

Sources

- 1. applets.kcvs.ca [applets.kcvs.ca]

- 2. ap.smu.ca [ap.smu.ca]

- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AGU25 [agu.confex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. metsol.com [metsol.com]

- 7. forensic-isotopes.org [forensic-isotopes.org]

- 8. IRMS Good Practice Guide - FIRMS [forensic-isotopes.org]

- 9. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to Cyclopentanone (1-13C) (CAS: 68488-80-2): Applications in Metabolic Research and Drug Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and analysis of Cyclopentanone (1-13C). As a stable isotope-labeled compound, it offers a powerful tool for elucidating complex biological and chemical processes. This document moves beyond basic data to explain the causality behind experimental choices, providing field-proven insights into its synthesis, applications, and analysis.

Section 1: The Foundation: Stable Isotope Labeling

In modern biomedical research, understanding the dynamic flow of molecules through metabolic networks is paramount. Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by its non-radioactive, heavier isotope, such as replacing a standard carbon-12 (¹²C) atom with a carbon-13 (¹³C) atom.[1] Because the labeled molecule is chemically identical to its unlabeled counterpart, it is treated the same way by enzymes and cellular machinery. This allows researchers to use the ¹³C atom as a tracer to follow the molecule's journey through complex biochemical pathways, providing precise insights into its fate.[1][2]

The primary analytical methods for detecting these tracers are mass spectrometry (MS), which measures the change in mass, and nuclear magnetic resonance (NMR) spectroscopy, which directly detects the ¹³C nucleus. This approach is fundamental to metabolic flux analysis (MFA), drug metabolism studies, and mechanistic chemistry.[3][4]

Section 2: Cyclopentanone (1-13C): Properties and Synthesis

Cyclopentanone (1-13C) is the isotopically labeled form of cyclopentanone, a five-membered cyclic ketone. The ¹³C label is specifically located at the carbonyl carbon (position 1).

Physicochemical Properties

The essential properties of Cyclopentanone (1-13C) are summarized below. The physical properties are nearly identical to its unlabeled analogue due to the nature of stable isotope substitution.

| Property | Value | Source(s) |

| CAS Number | 68488-80-2 | [5][6][7] |

| Molecular Formula | C₄¹³CH₈O | [6] |

| Molecular Weight | 85.11 g/mol | [6] |

| Appearance | Clear, colorless liquid | [8][9] |

| Melting Point | -51 °C | [5][10] |

| Boiling Point | 130-131 °C | [5][10] |

| Density | ~0.95 g/cm³ at 20 °C | |

| IUPAC Name | (1-¹³C)cyclopentanone | [6] |

| SMILES | C1CCC1 | [6] |

Rationale-Driven Synthesis

The synthesis of Cyclopentanone (1-13C) requires the strategic introduction of the ¹³C label. While multiple routes exist for creating the cyclopentanone ring, the choice of method is dictated by the availability of the labeled precursor and the desired efficiency of incorporation.

Method 1: Ketonic Decarboxylation of Labeled Adipic Acid

This is a classic and reliable method adapted for isotope labeling. The logic is to start with a commercially available, labeled dicarboxylic acid.

-

Starting Material: Adipic acid labeled at one of the carboxyl groups, i.e., Hexanedioic-1-¹³C acid.

-

Reaction: The labeled adipic acid is heated (typically 285–295 °C) in the presence of a catalyst, such as barium hydroxide.[11]

-

Mechanism: The reaction proceeds via a ketonic decarboxylation. One carboxyl group is eliminated as CO₂, while the other attacks the carbon chain, leading to cyclization and the formation of cyclopentanone. The ¹³C label from the remaining carboxyl group becomes the carbonyl carbon of the final product.

-

Purification: The resulting cyclopentanone is purified by distillation.[11]

Method 2: Dieckmann Condensation Approach

This intramolecular condensation is another powerful tool for forming five-membered rings.[12]

-

Esterification: The labeled adipic acid is first converted to its corresponding diethyl ester (diethyl adipate-1-¹³C) via Fischer esterification.[12]

-

Cyclization: The diester undergoes an intramolecular Claisen condensation (Dieckmann condensation) using a strong base like sodium ethoxide. This forms a five-membered ring, specifically a β-keto ester.[12]

-

Hydrolysis & Decarboxylation: The resulting β-keto ester is then hydrolyzed back to the carboxylic acid and subsequently decarboxylated with gentle heating to remove the ester group, yielding the final Cyclopentanone (1-13C).[12]

Method 3: Catalytic ¹²C/¹³C Isotope Exchange

A more advanced and recently developed strategy involves the direct exchange of the unlabeled carbonyl carbon in cyclopentanone with a ¹³C source. This method is highly valuable as it allows for the late-stage labeling of complex molecules.[13] The process leverages proaromatic precursors and photoinduced single-electron transfer to facilitate the C-C bond functionalization and subsequent interception with a ¹³C-labeled carbonyl source.[13]

Section 3: Core Applications in Research and Development

The utility of Cyclopentanone (1-13C) lies in its role as both a tracer and a labeled building block for more complex molecules.

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[3][14] By introducing a ¹³C-labeled substrate, scientists can trace how carbon atoms are distributed throughout the metabolic network, revealing the activity of different pathways.[15] While Cyclopentanone (1-13C) itself is not a primary metabolite, it can be used to synthesize labeled analogues of nutrients or metabolic probes to investigate specific enzymatic pathways.

Workflow: General ¹³C Metabolic Flux Analysis

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Drug Metabolism and Pharmacokinetics (DMPK)

A critical application of Cyclopentanone (1-13C) is as a labeled building block in the synthesis of drug candidates. Using a ¹³C-labeled drug allows for the unambiguous tracking of the drug and its metabolites in vitro and in vivo.[4]

The Causality: Why use a stable isotope-labeled drug?

-

Absolute Identification: In a complex biological matrix (like plasma or liver microsomes), many endogenous molecules can have the same nominal mass as a potential drug metabolite. A ¹³C-labeled drug will produce metabolites that are heavier by one or more mass units. This mass shift provides a unique and definitive signature that distinguishes drug-related material from background noise, a process often called "metabolic surveillance".[16][]

-

Safety & Non-Invasiveness: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive and completely safe, allowing for studies in humans, including vulnerable populations, and for repeated measurements over time.[1]

-

Early Toxicity Screening: By identifying all metabolites early in the drug discovery process, researchers can screen for potentially reactive or toxic species before significant resources are invested in a candidate molecule.[]

Workflow: Metabolite Identification using a ¹³C-Labeled Drug Candidate

Caption: Workflow for identifying drug metabolites using a ¹³C-labeled parent compound.

Protocol: In Vitro Metabolic Stability Assay Using a Labeled Drug

This protocol describes a self-validating system to determine the metabolic stability of a hypothetical drug candidate, "Drug-X," synthesized using Cyclopentanone (1-13C).

Objective: To quantify the rate of metabolism of ¹³C-Drug-X in human liver microsomes and identify its primary metabolites.

Materials:

-

¹³C-Drug-X (synthesized from Cyclopentanone (1-13C))

-

Unlabeled Drug-X (for control)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)

-

LC-MS system

Methodology:

-

Preparation:

-

Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

-

Prepare a 1 µM working solution of both ¹³C-Drug-X and unlabeled Drug-X in buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Set up two sets of reactions: one for ¹³C-Drug-X and one for the unlabeled control. For each time point (e.g., 0, 5, 15, 30, 60 min), label tubes accordingly.

-

Add 198 µL of the HLM solution to each tube and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 2 µL of the 1 µM drug solution (labeled or unlabeled) to the corresponding tubes.

-

Immediately add 200 µL of the ice-cold ACN stopping solution to the "0 min" time point tubes.

-

For all other time points, add 50 µL of the NADPH regenerating system to start the metabolic process. Incubate at 37°C with gentle shaking.

-

-

Sample Quenching:

-

At each subsequent time point (5, 15, 30, 60 min), stop the reaction by adding 200 µL of the ice-cold ACN stopping solution. The ACN precipitates the microsomal proteins, halting all enzymatic activity.

-

-

Sample Processing:

-

Vortex all tubes vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new set of vials for LC-MS analysis.

-

-

LC-MS Analysis & Data Interpretation:

-